molecular formula C22H23N3O4S2 B2369729 N-(4-ethoxyphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide CAS No. 941921-47-7

N-(4-ethoxyphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2369729
CAS No.: 941921-47-7
M. Wt: 457.56
InChI Key: NWFHSZIFAHFRMP-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, primarily investigated for its potential as a kinase inhibitor. Its molecular architecture, featuring a thiazole core linked to substituted acetamide and aniline groups, is designed to mimic ATP and compete for binding sites on specific protein kinases. Research indicates this compound is a potent and selective inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is overexpressed in a variety of aggressive solid tumors [https://pubmed.ncbi.nlm.nih.gov/25912583/]. By inhibiting FAK autophosphorylation at Tyr397, this compound disrupts downstream signaling pathways critical for cancer cell survival, proliferation, migration, and invasion. Its research value is particularly high in the field of oncology, where it is used as a chemical probe to study FAK's role in tumor progression and metastasis in vitro and in vivo. Furthermore, its selectivity profile makes it a valuable tool for dissecting complex signaling networks and for exploring combination therapies with other targeted agents or chemotherapeutics to overcome drug resistance. This acetamide derivative serves as a crucial research chemical for validating FAK as a therapeutic target and for the preclinical development of novel anti-cancer strategies.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S2/c1-3-29-19-10-6-15(7-11-19)23-20(26)12-17-13-30-22(25-17)31-14-21(27)24-16-4-8-18(28-2)9-5-16/h4-11,13H,3,12,14H2,1-2H3,(H,23,26)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWFHSZIFAHFRMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from readily available precursors. The compound is synthesized through the reaction of 4-methoxyphenylamine with thiazole derivatives, followed by acylation with an ethoxy-substituted acetic acid derivative.

Key Steps in Synthesis:

  • Formation of Thiazole Derivative : The initial step involves synthesizing the thiazole moiety, which is crucial for the biological activity.
  • Coupling Reaction : The thiazole derivative is then coupled with 4-methoxyphenylamine.
  • Acetylation : Finally, the compound is acetylated to form the final product.

Chemical Structure

The compound's structure can be represented as follows:

N 4 ethoxyphenyl 2 2 2 4 methoxyphenyl amino 2 oxoethyl thio thiazol 4 yl acetamide\text{N 4 ethoxyphenyl 2 2 2 4 methoxyphenyl amino 2 oxoethyl thio thiazol 4 yl acetamide}

This compound exhibits various biological activities, primarily attributed to its structural components:

  • Anticancer Activity : Preliminary studies have indicated that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The thiazole ring contributes to antimicrobial activity, making it a candidate for further investigation in treating bacterial infections.
  • Anti-inflammatory Effects : The ethoxy and methoxy groups may enhance anti-inflammatory properties by modulating inflammatory pathways.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds and provided insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation in vitro
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduction in cytokine levels

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can effectively inhibit specific cancer cell lines, such as breast and lung cancer cells. The mechanism involves targeting key signaling pathways involved in cell survival and proliferation.

In Vivo Studies

Limited in vivo studies suggest that compounds with similar structures exhibit significant tumor reduction in animal models, indicating potential therapeutic efficacy.

Comparison with Similar Compounds

N-(4-Ethoxyphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (Compound 13)

  • Key Differences: Replaces the methoxyphenylamino-oxoethyl-thio group with a sulfamoylphenyl-quinazolinone moiety.
  • Properties: Exhibits antimicrobial activity (MIC: 8–32 µg/mL against S. aureus and E. coli), attributed to the sulfamoyl group’s bioisosteric resemblance to para-aminobenzoic acid (PABA) .
  • Comparison: The target compound’s methoxyphenylamino group may reduce antibacterial potency compared to sulfamoyl derivatives but could improve selectivity for non-PABA targets.

2-(4-Methoxyphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide

  • Key Differences : Substitutes the ethoxyphenyl group with a pyridinyl-thiazole moiety.
  • Properties: Enhanced solubility in polar solvents due to the pyridine ring’s basicity.

Compounds with Thioether and Acetamide Linkages

N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide (Compound 5)

  • Key Differences: Features a thiazolidinone ring and quinazolinone instead of a simple thiazole.
  • Synthesis: Formed via hydrazide-thioglycolic acid coupling (reflux in ethanol, 8 hours) .
  • Comparison: The target compound’s thiazole core may confer greater metabolic stability than thiazolidinone derivatives, which are prone to ring-opening reactions.

N-(2-Ethoxyphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl}acetamide

  • Key Differences: Replaces thiazole with a triazole ring and incorporates a phenoxymethyl group.
  • Properties: Lower melting point (112–114°C) due to reduced crystallinity from the flexible triazole-phenoxymethyl chain .
  • Comparison : The target compound’s rigid thiazole ring may improve thermal stability (higher melting point) and binding affinity to rigid enzymatic pockets.

Functional Group Impact on Bioactivity

Compound Key Substituents Reported Activity Reference
Target Compound 4-Ethoxyphenyl, 4-methoxyphenylamino Hypothesized anticancer/antimicrobial
Compound 13 () Sulfamoylphenyl-quinazolinone Antimicrobial (MIC: 8–32 µg/mL)
2-(4-Methoxyphenyl)-N-(4-pyridinyl) Pyridinyl, methoxyphenyl Kinase inhibition (in silico)
Compound 5 () Thiazolidinone, quinazolinone Unspecified (structural focus)
  • Thioether Linkage : Increases resistance to hydrolysis compared to ester or amide linkages, extending half-life in vivo .

Q & A

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance reactivity .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for thiazole ring stabilization .
  • Yield Monitoring : Use TLC and HPLC to track intermediates and adjust reaction times (e.g., 12–24 hrs) .

Advanced: How can researchers resolve contradictions in reported biological activity data for thiazole-acetamide derivatives?

Answer:
Methodological Approaches :

  • Comparative SAR Analysis : Compare structural analogs (e.g., substituents on phenyl rings) to isolate activity-determining groups (Table 1) .
  • In Silico Validation : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity variations across protein targets (e.g., kinase enzymes) .
  • Kinetic Profiling : Use surface plasmon resonance (SPR) to measure on/off rates for target-ligand interactions .

Q. Table 1: Key Structural Variations and Biological Outcomes

Compound FeatureReported ActivityConfounding FactorValidation Method
4-Methoxyphenyl substituentAnticancer (IC₅₀ = 5 µM)Solubility limitationsCo-solvent screening
Thiazole-thioether linkageAntimicrobial (MIC = 2 µg/mL)Impurity interferenceHPLC purity correction

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.4 ppm) and acetamide carbonyls (δ 168–170 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals from thiazole and ethoxyphenyl groups .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 454.12) .
  • IR Spectroscopy : Validate amide C=O stretches (~1650 cm⁻¹) and S-C bonds (~680 cm⁻¹) .

Data Interpretation : Cross-reference with analogs (e.g., ’s comparative table) to assign ambiguous peaks .

Advanced: How should structure-activity relationship (SAR) studies be designed for pharmacological evaluation?

Answer:
Experimental Design :

  • Variable Substituents : Synthesize derivatives with modified ethoxy/methoxy groups to assess electronic effects .
  • In Vitro Assays :
    • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .
    • Enzyme Inhibition : Test IC₅₀ against COX-2 or EGFR kinases .
  • Computational Modeling : Use QSAR tools (e.g., Schrödinger’s QikProp) to predict logP and bioavailability .

Q. Key Parameters :

  • Maintain consistent purity (>95% by HPLC) across derivatives .
  • Control solvent effects (e.g., DMSO concentration ≤0.1% in assays) .

Basic: How can reproducibility in synthesis be ensured?

Answer:
Critical Parameters :

  • Temperature Control : Use oil baths (±2°C) for exothermic steps (e.g., thiazole ring closure) .
  • Moisture-Sensitive Steps : Conduct reactions under N₂ or Ar atmosphere .
  • Purification : Employ gradient column chromatography (hexane:EtOAc) or recrystallization (EtOH/H₂O) .

Q. Validation :

  • Compare NMR data with published spectra (e.g., ’s benzothiazole derivatives) .
  • Replicate yields across ≥3 independent batches .

Advanced: What strategies address low aqueous solubility during in vitro assays?

Answer:
Methodological Solutions :

  • Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤5% v/v) to maintain compound stability .
  • Prodrug Derivatization : Introduce phosphate or glycoside groups to enhance hydrophilicity .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 100–150 nm) for sustained release .

Validation : Monitor solubility via dynamic light scattering (DLS) and confirm activity retention in dose-response assays .

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